molecular formula C11H23N3 B13232259 (2-{2,7-Diazaspiro[3.5]nonan-2-yl}ethyl)dimethylamine

(2-{2,7-Diazaspiro[3.5]nonan-2-yl}ethyl)dimethylamine

Cat. No.: B13232259
M. Wt: 197.32 g/mol
InChI Key: VNBLMNCQDVRJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{2,7-Diazaspiro[35]nonan-2-yl}ethyl)dimethylamine is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{2,7-Diazaspiro[3.5]nonan-2-yl}ethyl)dimethylamine typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-{2,7-Diazaspiro[3.5]nonan-2-yl}ethyl)dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

(2-{2,7-Diazaspiro[3.5]nonan-2-yl}ethyl)dimethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-{2,7-Diazaspiro[3.5]nonan-2-yl}ethyl)dimethylamine involves its interaction with specific molecular targets, such as proteins involved in cellular signaling pathways. The compound can bind to these targets, modulating their activity and leading to desired therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • 2-((4-(2,7-Diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)-N-ethyl-5-fluoro-N-isopropylbenzamide

Highlighting Uniqueness

Compared to similar compounds, (2-{2,7-Diazaspiro[3.5]nonan-2-yl}ethyl)dimethylamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

2-(2,7-diazaspiro[3.5]nonan-2-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C11H23N3/c1-13(2)7-8-14-9-11(10-14)3-5-12-6-4-11/h12H,3-10H2,1-2H3

InChI Key

VNBLMNCQDVRJMD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CC2(C1)CCNCC2

Origin of Product

United States

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